molecular formula C12H19NO2 B13610483 tert-butyl 2-ethynyl-3-methylpyrrolidine-1-carboxylate, Mixture of diastereomers

tert-butyl 2-ethynyl-3-methylpyrrolidine-1-carboxylate, Mixture of diastereomers

Cat. No.: B13610483
M. Wt: 209.28 g/mol
InChI Key: FKQVALDBURJUFU-UHFFFAOYSA-N
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Description

Tert-butyl 2-ethynyl-3-methylpyrrolidine-1-carboxylate, Mixture of diastereomers, is a chemical compound with a complex structure that includes a pyrrolidine ring substituted with ethynyl and methyl groups. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-ethynyl-3-methylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with ethynyl and methyl substituents under controlled conditions. For instance, a common method involves the use of sodium hydride (NaH) and methyl iodide (CH3I) in tetrahydrofuran (THF) as solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-ethynyl-3-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide (NaN3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Tert-butyl 2-ethynyl-3-methylpyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-ethynyl-3-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The ethynyl and methyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-methoxypyrrolidine-1-carboxylate: Similar in structure but with a methoxy group instead of an ethynyl group.

    Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains an indole ring and different substituents.

Uniqueness

Tert-butyl 2-ethynyl-3-methylpyrrolidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its mixture of diastereomers adds to its complexity and potential for diverse applications.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

tert-butyl 2-ethynyl-3-methylpyrrolidine-1-carboxylate

InChI

InChI=1S/C12H19NO2/c1-6-10-9(2)7-8-13(10)11(14)15-12(3,4)5/h1,9-10H,7-8H2,2-5H3

InChI Key

FKQVALDBURJUFU-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(C1C#C)C(=O)OC(C)(C)C

Origin of Product

United States

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